molecular formula C24H15ClFN3O2 B2824614 5-(4-chlorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866345-03-1

5-(4-chlorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No. B2824614
CAS RN: 866345-03-1
M. Wt: 431.85
InChI Key: UOJMDFTZILZYEA-UHFFFAOYSA-N
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Description

5-(4-chlorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H15ClFN3O2 and its molecular weight is 431.85. The purity is usually 95%.
BenchChem offers high-quality 5-(4-chlorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-chlorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Activity

  • A study by Francis et al. (1991) explored the synthesis and benzodiazepine binding activity of tricyclic heterocycles related to the 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones, which have high affinity for the benzodiazepine receptor. This research highlighted the potential pharmacological applications of these compounds, including 5-(4-chlorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, in the development of benzodiazepine antagonists in rat models (Francis et al., 1991).

Synthesis and Material Chemistry

  • Umeda et al. (2011) conducted research on the oxidative coupling of phenylazoles with internal alkynes in the presence of a rhodium catalyst and a copper oxidant. This study provides insights into the chemical synthesis techniques that could potentially apply to compounds like 5-(4-chlorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (Umeda et al., 2011).

Potential Anti-Cancer Applications

  • Zhou et al. (2021) synthesized a compound structurally related to 5-(4-chlorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline and evaluated its potential as an anti-cancer drug. The compound showed promising results against human hepatoma and melanoma cell lines, indicating the potential for derivatives of 5-(4-chlorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline in cancer therapy (Zhou et al., 2021).

Fluorescence and Optical Properties

  • Zeyada et al. (2016) investigated the structural and optical properties of quinoline derivatives, which may extend to compounds like 5-(4-chlorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline. The study detailed the potential use of these compounds in fields like biochemistry and medicine due to their fluorescent properties (Zeyada et al., 2016).

Heterocyclic Chemistry

  • Synthesis and transformations of related heterocyclic compounds have been explored, providing a foundation for understanding the chemical properties and potential applications of 5-(4-chlorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline in various fields, including pharmaceuticals and materials science (Aleksanyan & Hambardzumyan, 2013).

properties

IUPAC Name

8-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClFN3O2/c25-16-5-1-14(2-6-16)11-29-12-19-23(15-3-7-17(26)8-4-15)27-28-24(19)18-9-21-22(10-20(18)29)31-13-30-21/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJMDFTZILZYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

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